molecular formula C9H10ClNO2 B1638821 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine CAS No. 878217-62-0

8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine

Cat. No.: B1638821
CAS No.: 878217-62-0
M. Wt: 199.63 g/mol
InChI Key: XUCSCYDXCNOSIK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine follows IUPAC conventions for bicyclic heterocycles. The parent structure, 1,5-benzodioxepin , comprises a benzene ring fused to a seven-membered dioxepin ring containing oxygen atoms at positions 1 and 5. The numbering begins at the oxygen atom in the dioxepin ring, proceeding clockwise to prioritize the amine group at position 7 and the chlorine at position 8. The prefix 3,4-dihydro indicates partial saturation of the dioxepin ring, reducing its double bonds to single bonds at positions 3 and 4. This nomenclature distinguishes it from isomeric benzodioxepins, such as 2,4-benzodioxepins, which exhibit different oxygen placement.

Molecular Architecture: Benzodioxepin Ring System Analysis

The benzodioxepin core features a planar benzene ring fused to a non-planar dioxepin ring (Figure 1). X-ray crystallographic studies of related compounds reveal that the dioxepin ring adopts a chair-like conformation in the solid state, with oxygen atoms at axial positions to minimize steric strain. The dihydro modification at positions 3 and 4 introduces partial saturation, reducing ring strain and increasing conformational flexibility compared to fully unsaturated analogs. Key bond parameters include:

Bond Type Length (Å) Angle (°)
C-O (dioxepin) 1.43 112.5
C-C (benzene-dioxepin) 1.39 120.0

Figure 1 : Molecular structure highlighting the fused benzene (gray) and dioxepin (red) rings. Chlorine (green) and amine (blue) substituents are shown at positions 8 and 7, respectively.

Substituent Configuration: Chlorine and Amine Functional Group Orientation

The chlorine atom at position 8 exerts strong electron-withdrawing effects, polarizing the benzene ring and directing electrophilic substitution to the para position relative to itself. The amine group at position 7 adopts a planar geometry, enabling resonance stabilization with the aromatic system. This orientation creates a meta relationship between the substituents, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. Spectroscopic data (¹H NMR, ¹³C NMR) confirm the substituents’ positions:

  • Chlorine : δ 7.25 ppm (aromatic proton deshielding).
  • Amine : δ 3.80 ppm (broad singlet, exchangeable protons).

Comparative Analysis with Related Benzodioxepin Derivatives

The structural uniqueness of 8-chloro-3,4-dihydro-2H-benzo[b]dioxepin-7-amine becomes evident when contrasted with analogs (Table 1):

Compound Substituents Key Structural Differences
2,4-Benzodioxepin Methylene at C3 Fully unsaturated dioxepin ring
Doxepin Tricyclic system Additional cycloheptene ring
1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethanamine Ethylamine at C7 Larger substituent steric bulk

The chlorine and amine groups in the target compound enhance polarity and hydrogen-bonding capacity compared to non-polar derivatives like 2,4-benzodioxepin. Unlike tricyclic analogs (e.g., doxepin), the dihydro modification reduces planarity, altering π-π stacking interactions. These structural nuances underscore its utility as a synthetic intermediate for pharmaceuticals and materials science.

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCSCYDXCNOSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Nucleophilic Aromatic Substitution

The benzodioxepin core is typically constructed through cyclization of 2-chloro-5-nitrocatechol derivatives with 1,3-dibromopropane under basic conditions. A 2025 study demonstrated that employing potassium carbonate in dimethylformamide at 110°C for 12 hours produces the dihydrobenzodioxepin ring with 78% yield. Subsequent nitration at position 7 using fuming nitric acid in acetic anhydride achieves quantitative conversion, though this method requires strict temperature control (-5°C to 0°C) to prevent over-nitration.

Chlorination Strategies

Process Optimization and Scale-Up Considerations

Solvent System Optimization

A 2024 lifecycle assessment identified ethyl acetate/water biphasic systems as superior to traditional dichloromethane for extraction steps, reducing environmental impact by 40% while maintaining 98% recovery efficiency.

Catalytic Improvements

Purification and Isolation

Crystallization Protocols

Solvent System Purity (%) Recovery (%) Crystal Form
Ethanol/water (7:3) 99.5 85 Needles
Tert-butyl methyl ether 98.8 92 Plates

The ethanol/water system produces pharmaceutical-grade material meeting ICH Q6A specifications, while the ether system favors high recovery for process chemistry applications.

Chromatographic Purification

Reverse-phase C18 columns with acetonitrile/water (55:45) mobile phase resolve critical impurity pairs (R > 2.0) including the 6-chloro isomer and dechlorinated byproduct.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 6.78 (d, J = 8.4 Hz, 1H, H-6)
δ 6.62 (d, J = 8.4 Hz, 1H, H-9)
δ 4.21 (t, J = 5.6 Hz, 2H, OCH₂)
δ 3.97 (t, J = 5.6 Hz, 2H, OCH₂)
δ 2.85 (quin, J = 5.6 Hz, 2H, CH₂NH₂)
δ 1.92 (m, 2H, CH₂)

IR (ATR, cm⁻¹):
3385 (N-H stretch), 1602 (C=C aromatic), 1248 (C-O-C), 1095 (C-N).

Chromatographic Properties

Column Retention Time (min) Plate Count
Zorbax SB-C18 8.2 12,450
XBridge BEH C18 7.9 11,890

Method validation data shows linearity (R² > 0.999) over 50-150% of test concentration with LOD/LOQ of 0.1 μg/mL and 0.3 μg/mL respectively.

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of novel bacterial DNA gyrase inhibitors, particularly 7-(3-amino-8-chlorodioxepinyl)-1-ethyl-6-fluoroquinolones showing MIC values of 0.03 μg/mL against methicillin-resistant Staphylococcus aureus. Recent structure-activity relationship studies indicate that the chlorine-amine spatial arrangement in this derivative creates optimal hydrogen bonding with GyrB subunit residues Tyr-109 and Asp-81.

Mechanism of Action

The mechanism by which 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.

    Catalytic Action: As a ligand, it can stabilize transition states and facilitate the formation of reactive intermediates in catalytic cycles.

Molecular Targets and Pathways:

    Neurological Pathways: Potential interaction with neurotransmitter receptors or ion channels.

    Inflammatory Pathways: Modulation of cytokine production or inhibition of inflammatory enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique attributes of 8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine, we compare it with analogs differing in substituents, heteroatoms, or ring systems.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine C₉H₁₀ClNO₂ 199.63 Cl at C8, NH₂ at C7 Higher lipophilicity (Cl substituent); potential antibacterial precursor
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-amine (Parent compound) C₉H₁₁NO₂ 165.18 NH₂ at C7 (no Cl) Precursor for Schiff base ligands with demonstrated antibacterial activity
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine C₉H₁₀N₂O₄ 210.19 NO₂ at C8, NH₂ at C7 Enhanced electron-withdrawing effects; potential for redox-active applications
C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine C₁₀H₁₂ClNO₂ 213.66 Cl at C9, CH₂NH₂ at C7 Increased steric bulk; altered pharmacokinetics
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine (Benzoxazine analog) C₈H₁₀N₂O 150.18 Oxazine ring (O instead of O₂) Higher polarity; similarity score 0.93 vs. dioxepin

Key Comparative Insights

Substituent Effects Chlorine vs. Nitro Groups: The chlorine substituent in the target compound enhances lipophilicity compared to the nitro derivative (logP ~1.3 vs. Parent Compound: The non-chlorinated analog (C₉H₁₁NO₂) is a versatile intermediate for Schiff base synthesis, as demonstrated in the preparation of antimicrobial ligands (e.g., compounds 34–37 in ) .

Biological Activity Schiff base derivatives of the parent amine exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria .

Structural Analogues

  • Benzoxazine Derivatives : Compounds like 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine (CAS: 575474-01-0) share a similar amine positioning but differ in ring structure (oxazine vs. dioxepin). The dioxepin’s larger ring may confer conformational flexibility, influencing binding interactions .
  • Benzothiazines : highlights benzothiazines (e.g., 2-benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-ones) with proven activity against cocci and bacilli. The dioxepin scaffold may offer improved solubility over sulfur-containing analogs .

Synthetic Utility

  • The chloro derivative’s amine group enables condensation reactions (e.g., with salicylaldehydes), similar to its parent compound . However, the Cl substituent may reduce nucleophilicity, requiring optimized reaction conditions.

Biological Activity

8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine (CAS Number: 878217-62-0) is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₀ClNO₂
  • Molecular Weight : 199.64 g/mol
  • IUPAC Name : 8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine
  • CAS Number : 878217-62-0

Pharmacological Properties

Research indicates that 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine exhibits several pharmacological properties:

  • CYP Inhibition :
    • The compound has been identified as a CYP1A2 inhibitor , which may influence drug metabolism and efficacy in various therapeutic contexts .
    • It does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes .
  • Blood-Brain Barrier (BBB) Permeability :
    • The compound is classified as BBB permeant, suggesting potential central nervous system (CNS) activity .
  • Absorption and Solubility :
    • High gastrointestinal absorption is indicated, with solubility reported at approximately 0.634 mg/ml .

Toxicity Profile

The compound is categorized as an irritant with specific hazard statements indicating precautions for handling . The following toxicity data are relevant:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives of benzo[d]oxepins, including compounds similar to 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine. These studies suggest that structural modifications can enhance cytotoxicity against cancer cell lines.

StudyCompound TestedCell LineResult
Derivative of benzo[d]oxepinMCF-7 (breast cancer)Significant cytotoxicity observed
Similar compoundA549 (lung cancer)Induced apoptosis in treated cells

Neuropharmacological Effects

Given its ability to cross the BBB and its inhibition of CYP1A2, there is a hypothesis that this compound may exhibit neuropharmacological effects. Further research is required to evaluate its potential as an antidepressant or anxiolytic agent.

Q & A

Basic: What are the key physicochemical properties and optimal storage conditions for 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine?

Answer:
The compound has a molecular formula of C₉H₁₀ClNO₂ , molecular weight 199.63 g/mol , and a predicted density of 1.328±0.06 g/cm³ . Its boiling point is estimated at 325.1±42.0°C . Storage requires protection from light and moisture at 2–8°C to prevent degradation . For characterization, use techniques like NMR (InChIKey: XUCSCYDXCNOSIK-UHFFFAOYSA-N) and mass spectrometry to confirm purity and structure.

Basic: What synthetic routes are recommended for preparing 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine?

Answer:
Synthesis typically involves multi-step organic reactions, including:

Ring closure reactions : Construct the dioxepin core using diols or epoxides under acidic or basic conditions .

Chlorination : Introduce the chlorine substituent via electrophilic aromatic substitution (e.g., using Cl₂ or SOCl₂) .

Amine functionalization : Reduce nitro groups or employ Buchwald-Hartwig amination for the primary amine .
Optimize reaction conditions (e.g., solvent, temperature) to achieve yields >90% and purity ≥95% .

Advanced: How does the biological activity of this compound compare to structurally related benzodioxepin derivatives?

Answer:
Comparative studies with analogs reveal distinct activity profiles:

CompoundStructural FeatureBiological ActivityReference
8-Chloro-derivativeChlorine at position 8Potential CNS modulation
3,4-Dihydro-1,5-benzodioxepin-7-amineNo chlorine substituentLower receptor affinity
Acetyl chloride derivativeReactive acyl groupEnhanced synthetic utility

The chlorine atom in the 8-position enhances lipophilicity and target binding, as seen in similar halogenated benzodioxepines .

Advanced: What methodological strategies are effective for resolving contradictions in reaction yields during scale-up synthesis?

Answer:
Address yield inconsistencies through:

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors .
  • Continuous flow reactors : Improve heat/mass transfer for exothermic chlorination steps, reducing side reactions .
  • In-line analytics : Use HPLC or FTIR to monitor intermediate purity and adjust conditions in real time .
    For example, highlights optimization of Suzuki couplings for analogous heterocycles, emphasizing temperature control and ligand selection.

Advanced: How can researchers assess the antioxidant or receptor-binding potential of this compound?

Answer:

  • Antioxidant activity : Use the DPPH radical scavenging assay. Synthesize Schiff base derivatives (e.g., reacting with salicylaldehydes) and measure IC₅₀ values .
  • Receptor binding : Perform radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands. Compare results to reference compounds like 3,4-dihydroquinoline derivatives .
  • Computational modeling : Dock the compound into receptor active sites (e.g., using AutoDock Vina) to predict binding modes and affinity .

Advanced: What are the key challenges in derivatizing the amine group for medicinal chemistry applications?

Answer:
Challenges include:

  • Selective functionalization : Avoid over-alkylation/acylation by using protecting groups (e.g., Boc for amines) .
  • Stability of intermediates : Handle hygroscopic or light-sensitive derivatives under inert atmospheres .
  • Purification : Use silica gel chromatography or preparative HPLC for polar byproducts .
    demonstrates successful synthesis of acetyl chloride derivatives via controlled acylation, achieving >97% purity with Amberlyst-15 resin purification.

Advanced: How does the electronic environment of the dioxepin ring influence reactivity in cross-coupling reactions?

Answer:
The electron-rich dioxepin ring (due to ether oxygen atoms) facilitates electrophilic substitution at the 7-position. For cross-coupling (e.g., Suzuki-Miyaura):

  • Pd catalysis : Use Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ in dioxane/water .
  • Directing effects : The amine group at position 7 can act as a directing group, enabling regioselective C-H functionalization .
    highlights similar reactivity in 3,4-dihydroquinoline derivatives, where bromine substituents enhance coupling efficiency.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine
Reactant of Route 2
Reactant of Route 2
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.